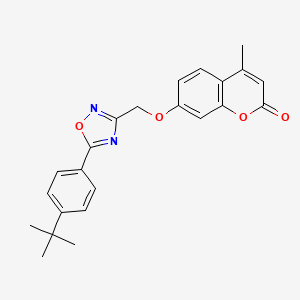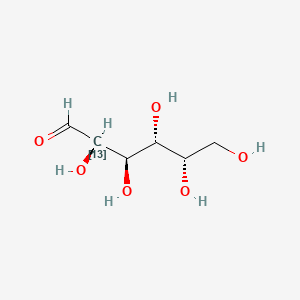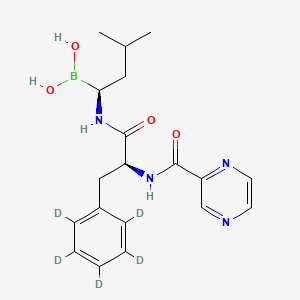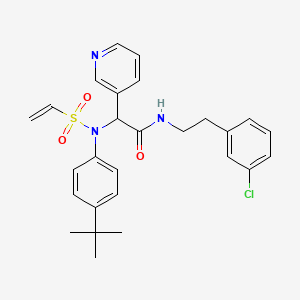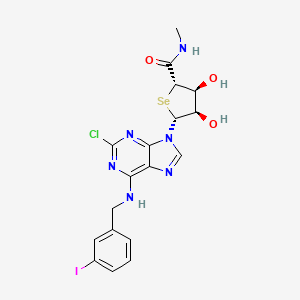
PPAR|A/|A modulator 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PPAR|A/|A modulator 1 is a compound that targets peroxisome proliferator-activated receptors (PPARs), which are nuclear hormone receptors involved in the regulation of lipid metabolism, inflammation, and cellular differentiation. These receptors play a crucial role in various physiological processes, including energy homeostasis, immune response, and cell proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PPAR|A/|A modulator 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PPAR|A/|A modulator 1 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Aplicaciones Científicas De Investigación
PPAR|A/|A modulator 1 has a wide range of scientific research applications, including:
Mecanismo De Acción
PPAR|A/|A modulator 1 exerts its effects by binding to PPARs and modulating their activity. This binding leads to the activation or repression of target genes involved in lipid metabolism, inflammation, and cellular differentiation. The molecular targets and pathways involved include the regulation of genes coding for enzymes and proteins that control these physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to PPAR|A/|A modulator 1 include other PPAR modulators such as fenofibrate, gemfibrozil, and pioglitazone .
Uniqueness
This compound is unique in its high selectivity and potency for binding to PPARs, which allows for more precise modulation of PPAR activity compared to other modulators. This selectivity reduces the risk of side effects and enhances its therapeutic potential .
Propiedades
Fórmula molecular |
C18H18ClIN6O3Se |
|---|---|
Peso molecular |
607.7 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methylselenolane-2-carboxamide |
InChI |
InChI=1S/C18H18ClIN6O3Se/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1 |
Clave InChI |
JTDCLAWQNXCGLV-PFHKOEEOSA-N |
SMILES isomérico |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H]([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
SMILES canónico |
CNC(=O)C1C(C(C([Se]1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


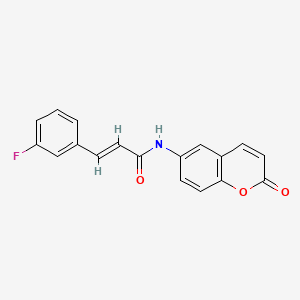
![(2R,3S,5R)-2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxyoxolan-3-ol](/img/structure/B12409325.png)

![(5Z)-3-butan-2-yl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12409328.png)
![N-[5-[(2S,5R)-5-(2-hydroxyethyl)-2-methyl-4-propylpiperazine-1-carbonyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B12409332.png)

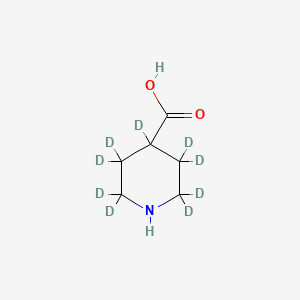

![[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium;dibromide](/img/structure/B12409352.png)
